molecular formula C16H30N2O2 B3059821 tert-Butyl [1-(cyclobutylmethyl)piperidin-4-yl]methylcarbamate CAS No. 1286274-21-2

tert-Butyl [1-(cyclobutylmethyl)piperidin-4-yl]methylcarbamate

Cat. No.: B3059821
CAS No.: 1286274-21-2
M. Wt: 282.42
InChI Key: LITYUKFSSBJUID-UHFFFAOYSA-N
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Description

tert-Butyl [1-(cyclobutylmethyl)piperidin-4-yl]methylcarbamate is a chemical compound with the molecular formula C16H30N2O2. It is known for its unique structure, which includes a tert-butyl group, a piperidine ring, and a cyclobutylmethyl group.

Preparation Methods

The synthesis of tert-Butyl [1-(cyclobutylmethyl)piperidin-4-yl]methylcarbamate typically involves the reaction of tert-butyl carbamate with 1-(cyclobutylmethyl)piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as tetrahydrofuran or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

tert-Butyl [1-(cyclobutylmethyl)piperidin-4-yl]methylcarbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the cyclobutylmethyl group, leading to the formation of various substituted derivatives.

Scientific Research Applications

tert-Butyl [1-(cyclobutylmethyl)piperidin-4-yl]methylcarbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds with potential pharmaceutical applications.

    Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on various biological systems. It may also serve as a ligand in the development of new drugs targeting specific receptors or enzymes.

    Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl [1-(cyclobutylmethyl)piperidin-4-yl]methylcarbamate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and the cyclobutylmethyl group play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

tert-Butyl [1-(cyclobutylmethyl)piperidin-4-yl]methylcarbamate can be compared with other similar compounds, such as:

    tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate: This compound also contains a piperidine ring and a tert-butyl group but differs in the presence of an aminophenyl group instead of a cyclobutylmethyl group.

    tert-Butyl 4-((4-benzylpiperidin-1-yl)methyl)piperidine-1-carboxylate: Similar in structure but with a benzyl group instead of a cyclobutylmethyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[[1-(cyclobutylmethyl)piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)17-11-13-7-9-18(10-8-13)12-14-5-4-6-14/h13-14H,4-12H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITYUKFSSBJUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)CC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601124815
Record name Carbamic acid, N-[[1-(cyclobutylmethyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601124815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286274-21-2
Record name Carbamic acid, N-[[1-(cyclobutylmethyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286274-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[1-(cyclobutylmethyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601124815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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